(+)-Muskariniodid

Übersicht

Beschreibung

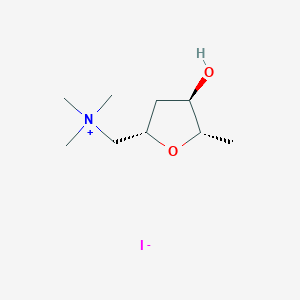

(+)-Muscarine Iodide, also known as (+)-Muscarine Iodide, is a useful research compound. Its molecular formula is C9H20INO2 and its molecular weight is 301.17 g/mol. The purity is usually 95%.

The exact mass of the compound (+)-Muscarine Iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (+)-Muscarine Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-Muscarine Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Materialwissenschaften

Joduhren, faszinierende nichtlineare chemische Systeme, bieten ungenutzte Möglichkeiten in der Materialwissenschaft . Die dynamische Entfernung von Jod aus diesen Systemen kann wichtige Konsequenzen für ihre Reaktionsdynamik haben . Dies könnte für zeitgesteuerte, autonome, dissipative Selbstassemblierung genutzt werden .

Biologischer Kontext

Jod ist ein hochreaktives Element mit einer einzigen natürlichen und stabilen Isotopenform . Es ist eines der 30 essentiellen Elemente für das Leben, und seine chemische Spezies bestimmt seine Verfügbarkeit und biologischen Aktivitäten . Die wichtigsten chemischen Spezies sind Jodat (IO 3−) und Jodid (I −) als die Hauptquellen für Jod, wobei molekulares Jod (I 2) und Hypojodsaure (HIO) die reaktivsten Spezies sind .

Gesundheitswesen

Sowohl anorganische als auch organische Spezies finden Anwendung im Gesundheitswesen, von der Herstellung von Desinfektions- und Wundpflegeprodukten bis hin zu Nahrungsergänzungsmitteln, Medikamenten und Kontrastmitteln für die Radiografie .

Pflanzenbiologie

Jod im Bereich von 0,20 bis 10 µM wurde nachweislich die Expression verschiedener Gene und die Aktivität und Struktur verschiedener Proteine durch Proteinjodierung reguliert, um die Biomasseproduktion und Abwehrreaktionen in Pflanzen zu verbessern .

Biologische Aktivität

(+)-Muscarine iodide is a potent muscarinic acetylcholine receptor (mAChR) agonist, primarily known for its ability to mimic the neurotransmitter acetylcholine. This compound is extensively studied for its biological activity, particularly in the context of neuronal signaling and pharmacological applications. Its structural characteristics and interactions with various receptor subtypes make it a valuable tool in both research and therapeutic settings.

- Chemical Name : 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide

- Molecular Weight : 301.17 g/mol

- Chemical Formula : C₉H₂₀INO₂

- CAS Number : 24570-49-8

- PubChem ID : 102226

- Solubility : Soluble in water (max concentration 100 mM) .

(+)-Muscarine iodide acts as an agonist at muscarinic acetylcholine receptors, which are G-protein-coupled receptors involved in various physiological functions such as heart rate modulation, glandular secretion, and smooth muscle contraction. The compound's activity is characterized by:

- Receptor Activation : It binds to mAChRs, activating downstream signaling pathways that influence neuronal excitability and synaptic plasticity.

- Physiological Effects : The activation of these receptors can lead to increased secretion of saliva, bronchoconstriction, and modulation of heart rate .

In Vivo Studies

Recent studies have highlighted the effects of (+)-muscarine iodide on various biological systems:

- Neuronal Signaling : Liu et al. (2016) demonstrated that muscarinic receptor activation enhances myelination in the prefrontal cortex, suggesting potential implications for neurodevelopmental disorders .

- Behavioral Changes : Research indicates that administration of (+)-muscarine iodide can rescue behavioral deficits in socially isolated mice by modulating cholinergic signaling pathways .

In Vitro Studies

In vitro experiments have explored the compound's pharmacological properties:

- Cell Culture Studies : (+)-Muscarine iodide has been shown to induce calcium influx in neuronal cell lines, confirming its role as a mAChR agonist .

- Signal Transduction Pathways : Activation of mAChRs by (+)-muscarine iodide triggers various intracellular signaling cascades, including phosphoinositide turnover and activation of protein kinase C (PKC) .

Case Studies

| Study | Findings |

|---|---|

| Liu et al. (2016) | Enhanced myelination in prefrontal cortex; behavioral improvements in socially isolated mice. |

| Dumalska et al. (2008) | Differentiation of gonadotropin-releasing hormone neurons through mAChR activation. |

Applications and Implications

The biological activity of (+)-muscarine iodide has significant implications:

- Pharmacological Research : As a model compound for studying mAChR functions and their role in neuropharmacology.

- Therapeutic Potential : Investigated for potential applications in treating cognitive disorders and neurodegenerative diseases due to its cholinergic properties.

Eigenschaften

IUPAC Name |

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFYONXEPDMBPE-CTERPIQNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944722 | |

| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2209-02-1, 24570-49-8 | |

| Record name | (+-)-Muscarine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Muscarine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.